molecular formula C15H16N4O B6141400 Pyridin-4-yl[4-(pyridin-2-yl)piperazin-1-yl]methanone

Pyridin-4-yl[4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B6141400
M. Wt: 268.31 g/mol
InChI Key: MOSNZMYNRJILMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridin-4-yl[4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that features a piperazine ring substituted with pyridine groups at two positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridin-4-yl[4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves the reaction of pyridine derivatives with piperazine under controlled conditions. One common method involves the use of pyridine-2-carboxylic acid and piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial in industrial settings to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions: Pyridin-4-yl[4-(pyridin-2-yl)piperazin-1-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine rings can be substituted with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated pyridine derivatives in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of Pyridin-4-yl[4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, its structure allows it to interact with various biological pathways, potentially modulating neurotransmitter activity in the brain .

Comparison with Similar Compounds

Uniqueness: Pyridin-4-yl[4-(pyridin-2-yl)piperazin-1-yl]methanone is unique due to its combination of pyridine and piperazine rings, which confer specific chemical and biological properties. This structural arrangement allows for versatile interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

pyridin-4-yl-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O/c20-15(13-4-7-16-8-5-13)19-11-9-18(10-12-19)14-3-1-2-6-17-14/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOSNZMYNRJILMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.